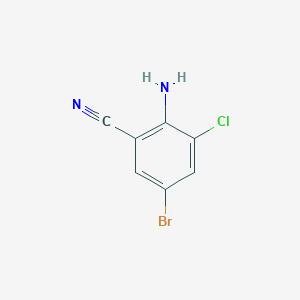

2-Amino-5-bromo-3-chlorobenzonitrile

Description

BenchChem offers high-quality 2-Amino-5-bromo-3-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFFLKJJFFIYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical characteristics of 2-Amino-5-bromo-3-chlorobenzonitrile

Physicochemical Profiling & Technical Characterization of 2-Amino-5-bromo-3-chlorobenzonitrile

Executive Summary: The Halogenated Scaffold

2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5) represents a critical "push-pull" aromatic intermediate in the synthesis of anthranilic diamide insecticides, most notably Cyantraniliprole . Its chemical value lies in its high degree of functionalization: an electron-donating amino group (

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis logic, and analytical validation protocols for researchers in agrochemical and pharmaceutical discovery.

Molecular Identity & Structural Fingerprint

The precise identification of this isomer is critical, as the regiochemistry of the halogen substituents (3-Cl vs. 5-Br) dictates its reactivity in catalytic cycles.

| Parameter | Technical Detail |

| IUPAC Name | 2-Amino-5-bromo-3-chlorobenzonitrile |

| Common Synonyms | 4-Bromo-2-chloro-6-cyanoaniline; ABC-Nitrile |

| CAS Registry Number | 914636-86-5 |

| Molecular Formula | |

| Molecular Weight | 231.48 g/mol |

| SMILES | Nc1c(Cl)cc(Br)cc1C#N |

| InChI Key | PRFFLKJJFFIYGK-UHFFFAOYSA-N |

Physicochemical Characteristics

Solid-State Properties

-

Appearance: Off-white to pale yellow crystalline powder. The color intensity often correlates with oxidation impurities (e.g., azo-dimers).

-

Melting Point: 132–135 °C .

-

Note: A sharp melting range (<2°C) is the primary indicator of isomeric purity. Isomers such as 2-amino-3-bromo-5-chlorobenzonitrile melt higher (~139-142°C), making differential scanning calorimetry (DSC) a viable purity assay.

-

-

Crystal Habit: Typically crystallizes as needles from ethanol/water mixtures.

Solution & Electronic Properties

-

Solubility Profile:

-

High: DMSO, DMF, Acetonitrile, Ethyl Acetate.

-

Moderate: Methanol, Dichloromethane.

-

Low/Insoluble: Water, Hexanes.

-

-

Acid Dissociation Constant (pKa): Estimated < 1.0 .

-

Mechanistic Insight: The aniline nitrogen is severely deactivated by the electron-withdrawing nitrile (ortho), chlorine (ortho), and bromine (para) groups. It does not protonate under physiological conditions and acts as a very weak nucleophile without base activation.

-

-

Lipophilicity (LogP): 2.2 – 2.6 (Predicted).

-

The molecule is moderately lipophilic, facilitating membrane permeability in biological assays but requiring organic modifiers (e.g., MeOH, MeCN) for reverse-phase chromatography.

-

Synthesis & Impurity Logic

The synthesis of 2-Amino-5-bromo-3-chlorobenzonitrile relies on regioselective electrophilic aromatic substitution . The amino group is the strongest directing group (ortho/para director).

-

Starting Material: 2-Amino-3-chlorobenzonitrile.

-

Reagent: N-Bromosuccinimide (NBS) or

. -

Regiochemistry:

-

Position 3 (Ortho): Blocked by Chlorine.

-

Position 5 (Para): Open and electronically activated.

-

Position 6 (Ortho): Sterically hindered by the Nitrile group and less activated.

-

Therefore, bromination occurs selectively at C5 .

Visualization: Synthesis & Impurity Pathway

Figure 1: Reaction pathway showing the regioselective bromination of the precursor and potential impurity formation.[1]

Analytical Methodologies

HPLC Method Development

Due to the presence of structural isomers (e.g., the 3-bromo-5-chloro variant), a standard C18 gradient method is required for separation.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A:

Formic Acid in Water (buffers amine, improves peak shape). -

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

:

-

:

-

:

-

:

-

Flow Rate:

. -

Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile absorption).

-

Retention Logic: The target molecule (Br/Cl substituted) is hydrophobic. Expect elution between 10–14 minutes. Isomers will likely resolve by

due to differences in dipole moments.

Visualization: Analytical Decision Tree

Figure 2: Workflow for analytical validation and purification of the intermediate.

Safety & Handling Protocol

GHS Classification:

-

Acute Toxicity: H302 (Oral), H312 (Dermal), H332 (Inhalation).

-

Irritation: H315 (Skin), H319 (Eye).[2]

-

Sensitization: H317 (May cause allergic skin reaction).[3]

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood. The powder can be electrostatic; use anti-static weighing tools.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated aromatic nature), safety goggles, and lab coat.

-

Spill Cleanup: Do not dry sweep. Dampen with inert absorbent (vermiculite) to avoid dust generation, then scoop into hazardous waste containers.

References

-

Sigma-Aldrich. 2-Amino-5-bromo-3-chlorobenzonitrile Product Sheet (CAS 914636-86-5).[3] Retrieved from .[2][3]

-

PubChem. 2-Amino-5-bromo-3-chlorobenzonitrile (Compound Summary).[4] National Library of Medicine. Retrieved from .

-

World Intellectual Property Organization (WIPO). WO2021086957 - Process for Synthesis of Anthranilamide Intermediates. (Describes the utility of 2-amino-5-chloro-3-methyl derivatives and related halogenated benzonitriles in insecticide synthesis). Retrieved from .

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Mechanistic basis for para-bromination of aniline derivatives). Retrieved from .

Sources

The Strategic Deployment of 2-Amino-5-bromo-3-chlorobenzonitrile as a Privileged Scaffold for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many pathological states, making them one of the most intensively pursued drug target classes.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs now in clinical use.[2] However, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds that can provide a basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacological properties.

This technical guide delves into the strategic application of the 2-amino-5-bromo-3-chlorobenzonitrile scaffold as a versatile and privileged core for the development of potent and selective kinase inhibitors. We will explore the inherent chemical attributes of this scaffold that make it an attractive starting point for medicinal chemistry campaigns, detail synthetic strategies for its elaboration into diverse chemical libraries, and discuss the biological evaluation of the resulting compounds against key kinase targets. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors.

The 2-Amino-5-bromo-3-chlorobenzonitrile Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The 2-amino-5-bromo-3-chlorobenzonitrile core possesses a unique combination of structural and electronic features that render it an ideal starting point for the design of kinase inhibitors. The strategic placement of the amino, bromo, chloro, and cyano functionalities on the phenyl ring provides multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Attributes of the Scaffold:

-

Hydrogen Bonding Capabilities: The 2-amino group is a crucial hydrogen bond donor, capable of forming key interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many potent kinase inhibitors.[3]

-

Vectors for Diversity: The bromine and chlorine atoms provide handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to probe different regions of the kinase active site.[4]

-

Modulation of Physicochemical Properties: The nitrile group can influence the overall polarity and metabolic stability of the molecule. It can also serve as a precursor for other functional groups.

-

Rigid Core: The phenyl ring provides a rigid and planar core, which can aid in pre-organizing the molecule for optimal binding to the target kinase.

Design and Synthesis of Kinase Inhibitors from the 2-Amino-5-bromo-3-chlorobenzonitrile Scaffold

The versatility of the 2-amino-5-bromo-3-chlorobenzonitrile scaffold allows for its elaboration into a variety of heterocyclic systems known to be effective kinase inhibitor pharmacophores. A general synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for the elaboration of the 2-Amino-5-bromo-3-chlorobenzonitrile scaffold.

A key strategy in the design of kinase inhibitors based on this scaffold involves the construction of fused heterocyclic systems that mimic the purine core of ATP. For example, reaction of the 2-amino group with a suitable cyclizing agent can lead to the formation of quinazoline or pyridopyrimidine cores, both of which are well-established kinase inhibitor scaffolds. Subsequent diversification through cross-coupling reactions at the bromine and chlorine positions allows for the fine-tuning of potency and selectivity.

Exemplary Synthetic Protocol: Synthesis of a Substituted Quinazoline Derivative

The following is a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor derived from the core scaffold.

Step 1: N-Acylation of 2-Amino-5-bromo-3-chlorobenzonitrile

-

To a solution of 2-amino-5-bromo-3-chlorobenzonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acylated intermediate.

Step 2: Intramolecular Cyclization to form the Quinazolinone Core

-

Dissolve the N-acylated intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the quinazolinone derivative.

Step 3: Suzuki Cross-Coupling for C-5 Diversification

-

To a degassed mixture of the quinazolinone derivative (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05-0.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a base (e.g., sodium carbonate or potassium phosphate, 2.0-3.0 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Biological Evaluation: A Cascade Approach to Identifying Lead Compounds

The biological evaluation of kinase inhibitors derived from the 2-amino-5-bromo-3-chlorobenzonitrile scaffold typically follows a hierarchical screening cascade to identify compounds with the desired potency, selectivity, and cellular activity.

Caption: A typical screening cascade for the evaluation of kinase inhibitors.

Primary Biochemical Assays: Initial screening is often performed in biochemical assays that measure the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases. These assays, such as radiometric assays using [γ-³²P]ATP or fluorescence-based assays, provide a direct measure of a compound's potency (typically expressed as the IC50 value).

Table 1: Hypothetical IC50 Values for a Series of Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) |

| ABC-101 | VEGFR2 | 15 |

| Src | 250 | |

| Aurora A | >1000 | |

| ABC-102 | VEGFR2 | 8 |

| Src | 150 | |

| Aurora A | 800 | |

| ABC-103 | VEGFR2 | 2 |

| Src | 50 | |

| Aurora A | 500 |

Selectivity Profiling: Compounds that demonstrate potent activity against the primary target kinase are then profiled against a broader panel of kinases to assess their selectivity. High selectivity is a desirable attribute as it can minimize off-target effects and associated toxicities.

Cellular Assays: The next step is to evaluate the activity of the compounds in a cellular context. These assays can measure the inhibition of target kinase phosphorylation in cells (e.g., by Western blotting or ELISA), or the downstream functional consequences of target inhibition, such as inhibition of cell proliferation (e.g., using an MTT or CellTiter-Glo assay).

In Vivo Efficacy Studies: Promising compounds with good cellular activity and favorable pharmacokinetic properties are then advanced to in vivo efficacy studies in animal models of disease, such as tumor xenograft models for cancer indications.

Targeting Key Signaling Pathways

Inhibitors derived from the 2-amino-5-bromo-3-chlorobenzonitrile scaffold have the potential to target a range of kinases implicated in cancer and other diseases. For instance, by targeting kinases such as VEGFR, Src, and Aurora kinases, these compounds can modulate key signaling pathways involved in angiogenesis, cell proliferation, and cell cycle control.[5][6][7]

Caption: Simplified representation of key signaling pathways targeted by kinase inhibitors.

Conclusion and Future Directions

The 2-amino-5-bromo-3-chlorobenzonitrile scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors. Its inherent chemical tractability, coupled with the ability to form key interactions within the kinase ATP-binding site, provides a solid foundation for the design of potent and selective drug candidates. Future efforts in this area should focus on the continued exploration of novel synthetic methodologies to further expand the chemical space around this core, the use of structure-based drug design to guide the optimization of inhibitor-target interactions, and the comprehensive biological characterization of new compounds to identify promising leads for clinical development. The strategic deployment of this privileged scaffold holds significant potential for the generation of next-generation kinase inhibitors with improved therapeutic profiles.

References

- Google Patents. Benzonitrile derivatives as kinase inhibitors. US8969335B2.

- PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. J Med Chem. 2018 Apr 12;61(7):3114-3125.

-

PMC. Development of a highly selective c-Src kinase inhibitor. Available from: [Link].

-

MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link].

- Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. 2022;16:589-611.

-

Frontiers in Oncology. Aurora Kinase Inhibitors: Current Status and Outlook. Available from: [Link].

-

ChemRxiv. Selective and potent PROTAC degraders of c-Src kinase. Available from: [Link].

-

RSC Publishing. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. Available from: [Link].

- Google Patents. Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.

-

Frontiers in Pharmacology. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Available from: [Link].

- PubMed. Protein kinase inhibitors: insights into drug design from structure. Curr Top Med Chem. 2004;4(7):757-71.

- Journal of Innovations in Pharmaceutical and Biological Sciences. Drug design of Src Kinase inhibitor: An overview. 2018;5(1):51-59.

- Google Patents. United States Patent (19).

-

GenPrice UK. 2-Amino-5-bromo-3-chlorobenzonitrile. Available from: [Link].

-

ResearchGate. Representative VEGFR‐2 inhibitors currently approved. Available from: [Link].

- Molecular Cancer Therapeutics. Aurora Kinase Inhibitors: Identification and Preclinical Validation of Their Biomarkers. 2008;7(1):1-9.

- MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals (Basel). 2021 Jul; 14(7): 685.

- PubMed. The Discovery of 2-amino-3,5-diarylbenzamide Inhibitors of IKK-alpha and IKK-beta Kinases. Bioorg Med Chem Lett. 2007 Jul 15;17(14):3972-7.

-

ResearchGate. Examples of the three main classes of kinase inhibitors. The protein... Available from: [Link].

-

Eureka. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link].

- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. J Braz Chem Soc. 2024; 35(6): e20240039.

- MDPI. Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Pharmaceuticals (Basel). 2023 Oct; 16(11): 1539.

-

Curia Global. Selected Publications and Patents from 2005–2019. Available from: [Link].

-

ePrints Soton. European Journal of Medicinal Chemistry. Available from: [Link].

Sources

- 1. scielo.br [scielo.br]

- 2. Protein kinase inhibitors: insights into drug design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 6. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

Introduction: The Halogenated Benzonitrile Core - A Scaffold of Potent Bioactivity

An In-depth Technical Guide to the Biological Activity of Halogenated Benzonitrile Compounds

Halogenated benzonitriles, a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms and a cyano (-C≡N) group, represent a foundational scaffold in modern chemistry and biology. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the benzonitrile framework dramatically influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, unlock a vast spectrum of biological activities.[1][2][3] This versatility has established halogenated benzonitriles as critical components in agrochemicals, vital intermediates in pharmaceuticals, and subjects of significant toxicological and environmental research.

This guide provides an in-depth exploration of the biological activities of these compounds, intended for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, from the disruption of fundamental biochemical pathways in plants to their interactions with human cellular systems. Furthermore, this document details the causality behind experimental choices for their evaluation, provides validated protocols for key assays, and discusses the critical toxicological and environmental considerations that must accompany their development and use.

Section 1: The Chemical Foundation of Biological Activity

The reactivity and biological interactions of a halogenated benzonitrile are not merely a function of the nitrile group but are intricately dictated by the type, number, and position of its halogen substituents.

-

Electronic Effects: Halogens are electronegative and exert a powerful electron-withdrawing inductive effect. This increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, a key step in both metabolic hydrolysis and certain targeted interactions.[3] Concurrently, halogens (especially Cl, Br, I) possess lone pairs that can participate in a weaker, electron-donating resonance effect. The interplay of these forces modulates the reactivity of the entire molecule.

-

Lipophilicity and Transport: Halogenation generally increases the lipophilicity (fat-solubility) of the benzonitrile molecule. This property is crucial for its ability to cross biological membranes, such as the cell walls of plants or the lipid bilayers of human cells, to reach its intracellular target.

-

Metabolic Stability and Halogen Bonding: The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) influences the molecule's resistance to metabolic degradation. A strategically placed fluorine atom can block sites of oxidative metabolism, prolonging the compound's half-life. Furthermore, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological targets, which can significantly enhance binding affinity and selectivity.[4]

These fundamental principles form the basis of the structure-activity relationships (SAR) that govern the design of new halogenated benzonitrile compounds for specific applications.

Section 2: Dominant Biological Activities and Mechanisms of Action

The halogenated benzonitrile scaffold has been most extensively exploited in the agrochemical sector, though its utility in pharmaceuticals is a growing field of interest.

Herbicidal Activity: Disrupting the Engine of Plant Life

The most well-documented biological activity of halogenated benzonitriles is their potent herbicidal effect, particularly against broadleaf weeds.[5] Compounds like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are classic examples.[6]

Primary Mechanism: The primary mode of action is the inhibition of photosynthesis.[6][7] Specifically, these molecules act as inhibitors of Photosystem II (PSII), a critical protein complex in the light-dependent reactions of photosynthesis. They bind to the D1 protein subunit of PSII, displacing plastoquinone and thereby blocking the electron transport chain.[5][8] This disruption halts the production of ATP and NADPH, the energy currencies required for plant growth, leading to rapid cell death.[5]

Secondary Mechanism: In addition to their primary target, these compounds also act as uncouplers of oxidative phosphorylation in mitochondria.[6][7][9] They function as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This dual-pronged attack on the plant's energy production systems results in rapid desiccation and necrosis of treated weeds.[7][8]

Caption: Mechanism of herbicidal action of halogenated benzonitriles.

Antimicrobial and Other Activities

While less prominent than their herbicidal effects, halogenated benzonitriles and related structures have demonstrated a range of other biological activities:

-

Fungicidal and Antibacterial: Certain derivatives exhibit inhibitory activity against pathogenic fungi and bacteria.[10][11][12] Studies have shown that chloro-substituted compounds can have different effects compared to bromo- and iodo-substituted analogues, highlighting the importance of the specific halogen in determining the antimicrobial spectrum.[10] For example, di-halogenated indoles, which share structural motifs, have shown potent activity against drug-resistant Candida species by inducing reactive oxygen species (ROS) accumulation.[12]

-

Insecticidal: While not typically used as standalone insecticides, the halogenated benzonitrile scaffold is a valuable component in the synthesis of more complex insecticidal molecules, such as certain diamide compounds.[13][14]

-

Pharmaceutical Potential: The benzonitrile group is a key pharmacophore in drug discovery, and halogenation is a common strategy to optimize drug candidates.[2] For instance, a halogenated benzonitrile derivative was identified as a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with potential applications in treating psychiatric diseases like anxiety and depression.[15]

Section 3: Toxicology, Environmental Fate, and Biotransformation

The high biological potency of halogenated benzonitriles necessitates a thorough understanding of their toxicological profile and environmental behavior.

Human Toxicology

Direct exposure to certain halogenated benzonitriles can pose significant health risks. In vitro studies are crucial for assessing potential hazards.

-

Cytotoxicity: Bromoxynil, ioxynil, and chloroxynil have demonstrated high cytotoxic effects on human liver (HepG2) and kidney (HEK293T) cell lines.[9][16] In contrast, another benzonitrile herbicide, dichlobenil, and the microbial metabolites of these compounds generally show lower toxicity.[9][16]

-

Endocrine Disruption: Ioxynil has been shown to interfere with the human thyroid system by binding to transthyretin, a protein responsible for transporting thyroid hormones in the blood.[7] This interaction raises concerns about its potential as an endocrine-disrupting chemical.[6]

| Compound | Oral LD50 (Rat, mg/kg) | Fish LC50 (96h, mg/L) | Primary Human Health Concern |

| Ioxynil | 110 | 6.8 | High acute toxicity, potential thyroid disruption.[7] |

| Bromoxynil | 79-190 | 0.05-0.15 | Moderate-to-high acute toxicity, developmental effects. |

| Chloroxynil | ~300 | N/A | Moderate acute toxicity.[7] |

| Dichlobenil | >1000 | ~10 | Low acute toxicity, but metabolite (BAM) is persistent.[9] |

| Table 1: Comparative Toxicity of Common Benzonitrile Herbicides. Data compiled from multiple sources. |

Environmental Fate and Microbial Degradation

Once released into the environment, the persistence and transformation of halogenated benzonitriles are of primary concern. They are not highly persistent, with soil half-lives typically ranging from days to about a month.[7][8][17] However, their degradation can lead to the formation of more stable and mobile metabolites.

Microorganisms in the soil play a key role in their transformation through two primary enzymatic pathways:[18][19]

-

Nitrilase Pathway: A single-step hydrolysis where a nitrilase enzyme directly converts the nitrile group (-C≡N) to a carboxylic acid (-COOH).[20][21]

-

Nitrile Hydratase-Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid by an amidase.[18][19][22]

The formation of amide intermediates, such as 2,6-dichlorobenzamide (BAM) from dichlobenil, is particularly significant as these amides can be more persistent and mobile in soil and groundwater than the parent herbicides.[9][18] Interestingly, the transformation to an amide does not always result in detoxification; for bromoxynil and ioxynil, the corresponding amides can exhibit increased acute toxicity.[19][22]

Caption: Primary microbial degradation pathways for halogenated benzonitriles.

Section 4: Key Experimental Protocols

To ensure scientific integrity, the biological activities and toxicological profiles of these compounds must be assessed using robust, validated methodologies. The following protocols provide step-by-step frameworks for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a colorimetric assay to measure the reduction in cell viability of a human cell line (e.g., HepG2) when exposed to a halogenated benzonitrile.

Causality: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test halogenated benzonitrile in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Abs_sample / Abs_control) * 100. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Workflow for Biotransformation Analysis

This workflow outlines the process for studying the degradation of a halogenated benzonitrile by a soil bacterial strain and identifying its major metabolites.

Causality: This experimental design allows for the direct observation of the parent compound's disappearance over time and the concurrent appearance of transformation products. By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both the parent compound and its metabolites can be specifically and sensitively quantified, confirming the biotransformation pathway.

Caption: Experimental workflow for a microbial degradation study.

Section 5: Conclusion and Future Perspectives

The halogenated benzonitrile core is a powerful and versatile scaffold that has yielded compounds with profound biological effects. Its utility in agriculture as a potent herbicide is well-established, stemming from a dual-action mechanism that cripples the energy production machinery of weeds. However, this same potency gives rise to significant toxicological concerns, including cytotoxicity to human cells and potential endocrine disruption, which demand careful risk assessment.

The environmental fate of these compounds is complex, with microbial biotransformation pathways leading to metabolites that can, in some cases, be more persistent or toxic than the parent molecule. This highlights the critical need for continued research into the complete life cycle of these chemicals.

Future Directions:

-

Rational Design for Selectivity: Future research should focus on designing next-generation halogenated benzonitriles with higher selectivity for their intended targets, thereby reducing off-target effects and lowering the required application rates. Leveraging computational modeling and a deeper understanding of halogen bonding could lead to compounds that are potent yet safer for non-target organisms and the environment.

-

Biodegradability by Design: Incorporating chemical features that promote more rapid and complete mineralization by soil microbes could mitigate the formation of persistent and problematic metabolites.

-

Exploring New Therapeutic Avenues: The success of this scaffold as a building block in drug discovery warrants further exploration. Its ability to be finely tuned through halogenation makes it an attractive starting point for developing novel therapeutics for a wide range of diseases, from psychiatric disorders to oncology.

References

-

Ioxynil - Wikipedia. (n.d.). Wikipedia. [Link]

- May & Baker Ltd. (1968). Technical Bulletin Ioxynil and Bromoxynil Selective Herbicides. PANS(C) Vol. 14 No. 3.

-

Vlasta, P., & Alena, K. (2007). Toxicological Hazards of Herbicides Bromoxynil and Ioxynil. ResearchGate. [Link]

-

Holtze, M. S., et al. (2007). Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

- APVMA. (n.d.). Public Release Summary on bromoxynil butyrate in the product Maya Herbicide. Australian Pesticides and Veterinary Medicines Authority.

-

Heben Pesticide. (2023). Bromoxynil: An Effective Herbicide For Your Agricultural Needs. Heben Pesticide. [Link]

-

Bromoxynil octanoate - Wikipedia. (n.d.). Wikipedia. [Link]

- Večerková, R., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.

-

Cserháti, T., et al. (1992). Effect of benzonitrile ester herbicides on the growth of some soil bacteria. Journal of Applied Bacteriology. [Link]

-

Topp, E., et al. (2000). The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil. ResearchGate. [Link]

-

Masínová, A., et al. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. PubMed. [Link]

-

Masínová, A., et al. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. ResearchGate. [Link]

-

Večerková, R., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. [Link]

-

den Besten, C., et al. (1992). Biotransformation and toxicity of halogenated benzenes. PubMed. [Link]

- Van De Moesdijk, C. G. M., et al. (2003). Method for the preparation of halogenated benzonitriles.

- Watts, L. W., & Moss, P. H. (1974). Preparation of halogenated benzonitrile.

-

Horváth, D., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]

-

Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed. [Link]

-

Lv, L., et al. (2024). Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. SIOC Journals. [Link]

-

Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PMC. [Link]

-

Li, Z., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

-

El-Sayed, A. M., et al. (2022). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

- van Pée, K. H. (1996). BIOSYNTHESIS OF HALOGENATED METABOLITES BY BACTERIA. Annual Review of Microbiology.

-

Hardman, D. J. (1991). Biotransformation of halogenated compounds. PubMed. [Link]

-

de Oliveira, A. C., et al. (2022). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. MDPI. [Link]

-

Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. [Link]

-

Zaragoza, F. (2022). Preparation of Benzonitriles, Part 1: From Aryl Halides. YouTube. [Link]

-

Na, Y. M., et al. (2003). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. PubMed. [Link]

-

Anders, M. W., & Jakobson, I. (1985). Biotransformation of halogenated solvents. PubMed. [Link]

- Van De Moesdijk, C. G. M., et al. (2003). Method for the preparation of halogenated benzonitriles.

-

Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Semantic Scholar. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

-

Zhang, H., et al. (2024). Design, synthesis, and biological activity of novel halogenated sulfite compounds. PLOS One. [Link]

- Sharma, K., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. bioRxiv.

-

Wang, X., & Liu, W. (2024). Advances in the Study of Halogenated Natural Products. Bentham Science. [Link]

-

Bouwer, E. J., & McCarty, P. L. (1983). Transformations of halogenated organic compounds under denitrification conditions. PubMed. [Link]

-

Rateb, M. E., & Ebel, R. (2021). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. [Link]

-

Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed. [Link]

-

Prasse, C., & Schlüsener, M. P. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

-

Oohashi, N., et al. (2000). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. PubMed. [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 6. researchgate.net [researchgate.net]

- 7. Ioxynil - Wikipedia [en.wikipedia.org]

- 8. Bromoxynil octanoate - Wikipedia [en.wikipedia.org]

- 9. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ceu.edu [research.ceu.edu]

- 11. mdpi.com [mdpi.com]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group [sioc-journal.cn]

- 14. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apvma.gov.au [apvma.gov.au]

- 18. Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 2-Amino-5-bromo-3-chlorobenzonitrile

This technical guide details the safety, handling, and operational protocols for 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5). It is designed for researchers and process chemists optimizing synthetic routes for anthranilic diamide insecticides (e.g., ryanodine receptor modulators) and kinase inhibitors.[1]

Executive Technical Summary

2-Amino-5-bromo-3-chlorobenzonitrile is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of next-generation agrochemicals and pharmaceuticals. Its structural motif—combining an electron-withdrawing nitrile group, a nucleophilic amino group, and specific halogenation (3-Cl, 5-Br)—makes it a versatile but hazardous intermediate.

It is primarily utilized as a precursor for 2-amino-5-bromo-3-chlorobenzoic acid (via nitrile hydrolysis) and subsequent cyclization into quinazolines or coupling to form anthranilic diamides (ryanodine receptor modulators).[1]

Critical Safety Alert: While often classified as "Harmful" (Category 4), the presence of the nitrile moiety requires protocols that account for potential metabolic cyanide release and high acute toxicity profiles often seen in similar halogenated benzonitriles.[1]

Physicochemical & Hazard Profile

Identity & Properties

| Parameter | Specification |

| CAS Number | 914636-86-5 |

| IUPAC Name | 2-Amino-5-bromo-3-chlorobenzonitrile |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 132–135 °C |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

| pKa (Calculated) | ~2.5 (Aniline nitrogen) |

GHS Hazard Classification

Based on ECHA and Sigma-Aldrich data for CAS 914636-86-5 and analogous halogenated aminobenzonitriles.

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 (or 3*) | H302/H301 | Harmful (or Toxic) if swallowed.[1] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1][2] |

| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled.[1] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] |

| Sensitization | 1 | H317 | May cause an allergic skin reaction.[1] |

> Note: While some vendors list H302 (Harmful), treat as H301 (Toxic) due to the nitrile group's potential for in vivo metabolism to cyanide ions, especially in larger quantities.[1]

Deep-Dive Hazard Analysis: The "Why" Behind the Protocols

The Nitrile-Aniline Synergy

The co-existence of the amino (-NH₂) and nitrile (-CN) groups creates a dual-threat mechanism:

-

Metabolic Activation: The aniline moiety facilitates rapid absorption through the skin.[1] Once systemic, the nitrile group can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions, leading to histotoxic hypoxia.[1]

-

Sensitization: Halogenated anilines are notorious sensitizers.[1] The 5-Br and 3-Cl substituents increase lipophilicity, enhancing dermal penetration and immune system recognition, leading to severe contact dermatitis upon repeated exposure.

Chemical Reactivity Risks[2]

-

Acidic Hydrolysis: In synthetic workflows converting the nitrile to an amide or acid (e.g., using H₂SO₄), the reaction is highly exothermic.[1] Runaway exotherms can vaporize the solvent, carrying toxic halogenated vapors into the lab atmosphere.

-

Diazotization: If the amino group is diazotized (e.g., Sandmeyer reaction), the resulting diazonium salt is potentially explosive if allowed to dry.[1]

Operational Handling Protocols

Engineering Controls & Containment

Trustworthiness Check: Do not rely solely on PPE. The primary barrier must be engineering controls.[1]

-

Solid Handling (< 1 g): Standard Fume Hood (Face velocity > 0.5 m/s).[1]

-

Solid Handling (> 1 g): Powder containment hood or localized exhaust ventilation (LEV) with HEPA filtration.[1]

-

Static Control: The crystalline nature suggests potential for static charge buildup.[1] Use anti-static weighing boats and grounded spatulas to prevent powder dispersion.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | High-Risk (Solutions/Scale-up) | Rationale |

| Hands | Double Nitrile (0.11 mm min) | Silver Shield / Laminate | Halogenated aromatics can permeate standard nitrile < 15 mins. |

| Respiratory | N95 (if outside hood) | P100 / ABEK1 Combo | Protects against dusts and organic vapors/acid gases.[1] |

| Eyes | Chemical Goggles | Face Shield + Goggles | Risk of corneal damage from basic/acidic reaction mixtures.[1] |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Coverall | Prevents contamination of street clothes (sensitization risk).[1] |

Handling Decision Logic (Visualization)

Caption: Operational decision matrix for selecting containment levels based on physical form and quantity.

Synthesis & Reaction Safety

Protocol: Hydrolysis to 2-Amino-5-bromo-3-chlorobenzoic Acid

Context: This is the most common transformation, converting the nitrile to an acid for anthranilic diamide synthesis.

Hazards: High temperature, strong acid, evolution of ammonia gas.[1]

-

Setup: Use a 3-neck round bottom flask equipped with a reflux condenser, internal temperature probe, and a caustic scrubber (NaOH trap) for acidic fumes.

-

Addition: Add the benzonitrile to pre-cooled H₂SO₄ (80-90%) portion-wise.

-

Reaction: Heat gradually.

-

Caution: At ~80-100°C, hydrolysis accelerates.[1] Ensure cooling capacity is available (ice bath ready).

-

-

Quenching: NEVER add water to the acid.[1] Pour the reaction mixture into crushed ice with vigorous stirring.

Synthesis Workflow Visualization

Caption: Simplified workflow for the hydrolysis of the nitrile group, highlighting the critical exothermic risk point.

Emergency Response & Waste Management

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1]

-

Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol (enhances absorption).[1]

-

Cyanide Awareness: If victim shows signs of "almond" odor on breath, confusion, or gasping (signs of cyanide poisoning), medical personnel must be alerted to the possibility of nitrile metabolism.[1] Note: Standard cyanide antidote kits (Amyl nitrite) are generally reserved for direct cyanide salt exposure, but medical direction is required.[1]

Spill Cleanup

-

Isolate: Evacuate non-essential personnel.

-

PPE: Don full PPE (Gown, Double Gloves, N95/P100).[1]

-

Containment: Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method (damp paper towels).[1]

-

Decontamination: Clean surface with a mild detergent followed by water.[1]

-

Disposal: Place waste in a sealed container labeled "Toxic Organic Solid - Halogenated."

Waste Disposal[2]

-

Segregation: Must be segregated from oxidizers.[1]

-

Stream: Halogenated Organic Waste.[1]

-

Destruction: High-temperature incineration (>1100°C) with scrubber for HBr/HCl/NOx gases.[1]

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5). Merck KGaA.[1]

-

PubChem. (2025).[1] Compound Summary: 2-Amino-5-bromo-3-chlorobenzonitrile. National Center for Biotechnology Information.[1] [1]

-

Lahm, G. P., et al. (2005).[1] "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[1] (Context for anthranilic diamide synthesis).

-

European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Halogenated Benzonitriles. [1]

-

BenchChem. (2025).[1][4] Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives.

Sources

Commercial Availability and Synthetic Utility of 2-Amino-5-bromo-3-chlorobenzonitrile: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I evaluate chemical building blocks based on their capacity to rapidly generate structural complexity and their reliability in the supply chain. 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5) represents a highly privileged, orthogonally functionalized scaffold. Its unique substitution pattern—a primary aniline, a nitrile, and two distinct halogens—makes it an indispensable precursor for synthesizing complex heterocycles like quinazolines, indazoles, and quinolines.

This whitepaper provides an in-depth analysis of the commercial landscape, mechanistic rationale for its chemoselectivity, and self-validating experimental protocols for its utilization.

Chemical Identity & Commercial Landscape

Before integrating any building block into a high-throughput synthesis campaign, it is critical to establish its physical properties and supply chain viability. 2-Amino-5-bromo-3-chlorobenzonitrile is widely available across major chemical suppliers, typically offered at >95% purity as a stable solid.

Quantitative Data Summary

| Property / Metric | Specification |

| Chemical Name | 2-Amino-5-bromo-3-chlorobenzonitrile |

| CAS Registry Number | 914636-86-5 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Melting Point | 132 – 135 °C |

| Typical Purity | ≥ 95% (HPLC/NMR) |

| Storage Conditions | Inert atmosphere, room temperature, protect from light |

| Primary Vendors | [1], [1], Oakwood Products, CymitQuimica |

Note: While the compound is stable under ambient conditions, prolonged exposure to light can cause degradation of the aniline moiety. Commercial batches should be stored in amber vials under nitrogen or argon.

Mechanistic Rationale & Orthogonal Reactivity

The true value of 2-Amino-5-bromo-3-chlorobenzonitrile lies in its orthogonal reactivity . A well-designed synthetic route leverages the thermodynamic and kinetic differences between its functional groups to achieve chemoselective transformations without the need for excessive protecting group manipulations.

The C-Br vs. C-Cl Conundrum: Oxidative Addition Selectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalyst must first undergo oxidative addition into a carbon-halogen bond. The carbon-bromine (C-Br) bond has a Bond Dissociation Energy (BDE) approximately 7.5 to 8.0 kcal/mol lower than the carbon-chlorine (C-Cl) bond . This thermodynamic difference creates a strict kinetic preference: Pd(0) will selectively insert into the C5-Br bond, leaving the C3-Cl bond completely intact for late-stage functionalization or as a lipophilic (LogP) tuning moiety.

Heterocycle Construction: The Dimroth-Type Cyclization

The ortho-relationship between the C2-amine and the C1-nitrile is the classic blueprint for constructing 4-aminoquinazoline cores, a ubiquitous motif in kinase inhibitors . By reacting the primary amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we generate a highly reactive formimidamide intermediate. This intermediate activates the adjacent nitrile, allowing an incoming primary amine to displace dimethylamine and trigger a Dimroth-type cyclization to form the pyrimidine ring.

Orthogonal reactivity map of 2-Amino-5-bromo-3-chlorobenzonitrile for selective functionalization.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating specific analytical checkpoints where the chemistry proves its own success or failure before advancing to the next step.

Protocol 1: Quality Control (QC) Validation of Commercial Batches

Never assume the purity of a commercial building block. Before initiating synthesis, validate the batch.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

HPLC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

-

Self-Validation Checkpoint: Look for the [M+H]+ peak at m/z ~230.9. Crucially, because the molecule contains both one Bromine (approx. 1:1 ⁷⁹Br/⁸¹Br) and one Chlorine (approx. 3:1 ³⁵Cl/³⁷Cl), the mass spectrum must display a highly distinct isotopic cluster (M, M+2, M+4) at roughly a 3:4:1 ratio. If this isotopic signature is missing, the batch is compromised.

-

-

¹H-NMR (400 MHz, DMSO-d₆):

-

Self-Validation Checkpoint: You must observe two distinct doublets in the aromatic region (meta-coupling, J ≈ 2.0 Hz) representing the C4 and C6 protons, alongside a broad singlet for the -NH₂ protons (~6.0-6.5 ppm) that exchanges upon addition of D₂O.

-

Protocol 2: Synthesis of a 6-Bromo-8-chloroquinazolin-4-amine Core

This protocol details the conversion of the building block into a functionalized quinazoline using a Dimroth-type cyclization .

Step A: Formimidamide Formation

-

Charge a 50 mL round-bottom flask with 2-Amino-5-bromo-3-chlorobenzonitrile (1.0 equiv, 5.0 mmol).

-

Add DMF-DMA (3.0 equiv, 15.0 mmol) and anhydrous DMF (10 mL).

-

Stir the mixture at 120 °C for 1.5 hours under a nitrogen atmosphere.

-

Cool to room temperature, concentrate under reduced pressure, and triturate the residue with diethyl ether to yield the solid formimidamide intermediate.

-

Causality: DMF-DMA acts as a one-carbon electrophilic synthon. The heat drives off the methanol byproduct, pushing the equilibrium toward the formimidamide.

-

Step B: Dimroth Cyclization

-

Transfer the intermediate (1.0 equiv) to a microwave vial.

-

Add the desired primary amine (e.g., an aniline derivative, 1.5 equiv) and glacial acetic acid (5 mL).

-

Irradiate in a microwave reactor at 160 °C for 45 minutes.

-

Pour the cooled mixture into ice water and basify with saturated NaHCO₃ to precipitate the 4-aminoquinazoline product.

-

Causality: Acetic acid serves as both solvent and Brønsted acid catalyst, protonating the intermediate to accelerate the nucleophilic attack of the primary amine. The microwave heating ensures rapid displacement of dimethylamine and subsequent ring closure.

-

Experimental workflow from commercial sourcing to downstream quinazoline functionalization.

Conclusion

2-Amino-5-bromo-3-chlorobenzonitrile is far more than a simple aromatic ring; it is a programmable synthetic module. By understanding the thermodynamic differences between its halogens and the nucleophilic/electrophilic interplay of its ortho-substituents, researchers can execute highly efficient, protecting-group-free syntheses of advanced pharmaceutical intermediates.

References

-

"Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions", Journal of the American Chemical Society (via ResearchGate),[Link]

-

"Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation", ACS Medicinal Chemistry Letters,[Link]

An In-Depth Technical Guide to 2-Amino-5-bromo-3-chlorobenzonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-chlorobenzonitrile is a halogenated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a nitrile group for diverse chemical transformations, and two different halogen atoms (bromine and chlorine) for regioselective cross-coupling reactions, makes it an attractive scaffold for the synthesis of novel heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-chlorobenzonitrile, including its physicochemical properties, a proposed synthetic methodology, detailed characterization techniques, and a thorough exploration of its potential applications in drug discovery, drawing upon the extensive literature of its structural analogs.

Introduction: The Significance of the 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile core is a privileged structure in medicinal chemistry, serving as a foundational element for a wide array of pharmacologically active agents.[1] The presence of both an amino and a nitrile group on the same aromatic ring allows for a multitude of chemical transformations, enabling the construction of diverse heterocyclic systems.[2] Aromatic nitriles, in general, are crucial intermediates in the pharmaceutical, pesticide, and dye industries.[3] They are precursors to a variety of functional groups and are found in numerous approved drugs, where the cyano group can contribute to improved pharmacokinetic profiles and can also act as a covalent warhead in targeted therapies.[4]

The introduction of halogen substituents, such as bromine and chlorine, further enhances the synthetic utility of the 2-aminobenzonitrile scaffold. Halogens can modulate the electronic properties of the molecule, influence its metabolic stability, and provide handles for further functionalization through cross-coupling reactions.[1] The specific substitution pattern of 2-Amino-5-bromo-3-chlorobenzonitrile presents a unique combination of reactive sites, offering chemists precise control over molecular design and the synthesis of complex, multi-functionalized molecules.

Physicochemical Properties of 2-Amino-5-bromo-3-chlorobenzonitrile

Based on available data from commercial suppliers, the key physicochemical properties of 2-Amino-5-bromo-3-chlorobenzonitrile are summarized below.[5][6]

| Property | Value | Source |

| CAS Number | 914636-86-5 | [5] |

| Molecular Formula | C₇H₄BrClN₂ | [5] |

| Molecular Weight | 231.48 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 132-135 °C | [5] |

| Purity | Typically ≥95% | [5] |

| InChI | 1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | [5] |

| InChIKey | PRFFLKJJFFIYGK-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=C(C=C(C(=C1C#N)N)Cl)Br | [6] |

| Storage Temperature | 4°C, protect from light | [5] |

Proposed Synthesis of 2-Amino-5-bromo-3-chlorobenzonitrile

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-Amino-5-bromo-3-chlorobenzonitrile.

Step-by-Step Experimental Protocol

This protocol is adapted from a known procedure for the chlorination of 2-aminobenzonitrile.[3]

Step 1: Chlorination of 2-Amino-5-bromobenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromobenzonitrile (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.0-1.2 equivalents) portion-wise at room temperature. The use of a slight excess of NCS can help drive the reaction to completion.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-5-bromo-3-chlorobenzonitrile.

Causality behind Experimental Choices:

-

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent for aromatic compounds, particularly those activated by electron-donating groups like the amino group. It is generally easier to handle and less corrosive than other chlorinating agents like chlorine gas or sulfuryl chloride.

-

Solvent Selection: Acetonitrile is a common solvent for such reactions as it is relatively polar and can dissolve both the starting material and the reagent, while also being inert under the reaction conditions.

-

Regioselectivity: The amino group is a strong ortho-, para-directing group. In 2-amino-5-bromobenzonitrile, the positions ortho to the amino group are C3 and C6. The C6 position is sterically hindered by the adjacent bromine atom. Therefore, the electrophilic chlorination is expected to occur predominantly at the C3 position.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-Amino-5-bromo-3-chlorobenzonitrile would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electronic effects of the amino, bromo, chloro, and cyano substituents. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield chemical shift (typically around 115-120 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[7] Key expected absorption bands include:

-

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C≡N stretching: A sharp, intense absorption band around 2220-2240 cm⁻¹ for the nitrile group conjugated with the aromatic ring.[7]

-

C-Br and C-Cl stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The isotopic pattern in the mass spectrum will be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio).

Applications in Drug Discovery and Organic Synthesis

2-Amino-5-bromo-3-chlorobenzonitrile is a highly promising building block for the synthesis of a wide range of biologically active molecules and functional materials. Its synthetic versatility stems from the presence of multiple reactive sites.

Precursor for Bioactive Heterocycles

The 2-aminobenzonitrile scaffold is a well-established precursor for the synthesis of various heterocyclic systems with significant therapeutic potential.[1]

-

Quinazolines and Quinazolinones: The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of quinazoline and quinazolinone derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][8][9]

-

Benzodiazepines: Derivatives of 2-aminobenzophenones, which can be synthesized from 2-aminobenzonitriles, are key intermediates in the synthesis of 1,4-benzodiazepines.[10] These compounds are well-known for their anxiolytic, sedative, and anticonvulsant properties.[10]

Role in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminobenzoyl scaffold, accessible from 2-aminobenzonitriles, has emerged as a valuable template for the design of potent and selective kinase inhibitors.[1][10] By incorporating this moiety into various heterocyclic systems, researchers have developed inhibitors targeting key kinases involved in cell cycle regulation and signaling pathways.

Logical Pathway for Kinase Inhibitor Synthesis

Caption: A generalized pathway for the synthesis of kinase inhibitors.

The bromine and chlorine atoms on the 2-Amino-5-bromo-3-chlorobenzonitrile ring offer opportunities for regioselective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl or alkyl groups, which is a key strategy in modern drug discovery for optimizing the potency and selectivity of kinase inhibitors.

Conclusion

2-Amino-5-bromo-3-chlorobenzonitrile, while not extensively documented in the current scientific literature, represents a molecule of significant synthetic potential. Its unique arrangement of functional groups provides a versatile platform for the construction of complex and diverse molecular architectures. By leveraging established synthetic methodologies for related compounds, a reliable route to this valuable building block can be readily developed. The anticipated applications in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for kinase inhibitors and other therapeutic agents, underscore the importance of further exploring the chemistry and utility of this promising compound. This technical guide serves as a foundational resource for researchers and scientists poised to unlock the potential of 2-Amino-5-bromo-3-chlorobenzonitrile in the advancement of drug discovery and materials science.

References

- Zhang, C., et al. (2012). Reactions of substituted 2-aminobenzonitriles with CO 2 in water without any catalyst. Green Chemistry, 14(12), 3297-3300.

- Google Patents. (1992). Method of 2-aminobenzonitrile synthesis. RU1772103C.

- Li, Y., et al. (2023). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc, 2023(5), 74-87.

-

PubChem. 2-Amino-5-bromobenzonitrile. (Compound Summary). [Link]

- Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7686.

- Patel, R. V., et al. (2015). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Journal of Saudi Chemical Society, 19(4), 437-442.

- Mahajan, S. S., & Mahalakshmi, A. (2006). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 45B(5), 1299-1300.

- BenchChem. (2025). The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-bromobenzoyl Chloride in Medicinal Chemistry. (Technical Guide).

- BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insights. (Technical Guide).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. (Technical Document).

-

PubChemLite. 2-amino-5-bromo-3-chlorobenzonitrile. (Compound Summary). [Link]

-

PubChemLite. 2-amino-3-bromo-5-chlorobenzonitrile. (Compound Summary). [Link]

- Arjunan, V., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1826-1833.

- Krishnakumar, V., & John, X. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride. (Technical Document).

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]

- 5. 2-Amino-5-bromo-3-chlorobenzonitrile | 914636-86-5 [sigmaaldrich.com]

- 6. PubChemLite - 2-amino-5-bromo-3-chlorobenzonitrile (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Purity Recrystallization of 2-Amino-5-bromo-3-chlorobenzonitrile

Abstract

This guide details the purification of 2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5), a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., Cyantraniliprole analogs). While synthetic routes often yield purities of 85–92%, downstream catalytic coupling requires purities >98% to prevent catalyst poisoning and byproduct formation. This protocol establishes a self-validating recrystallization system using an Ethanol/Water gradient, selected for its ability to selectively reject regioisomeric impurities and unreacted halogenated precursors.

Compound Profile & Solubility Logic

Physicochemical Context

The molecule features a push-pull electronic system: the electron-donating amino group (

-

Target Molecule: 2-Amino-5-bromo-3-chlorobenzonitrile[1]

-

Key Impurities:

-

Regioisomers: 2-Amino-3-bromo-5-chlorobenzonitrile (arising from non-selective bromination).

-

Starting Material: 2-Amino-3-chlorobenzonitrile.[2]

-

Oxidation Byproducts: Azo-dimers or hydrolysis products (amides).

-

Solvent Selection Strategy

A binary solvent system is required to balance these competing properties.

-

Primary Solvent (Ethanol): Solubilizes the compound at high temperatures via hydrogen bonding with the amine and nitrile groups.

-

Anti-Solvent (Water): Increases the polarity of the bulk solvent upon cooling, forcing the hydrophobic halogenated scaffold to crystallize while keeping more polar impurities (like salts or hydrolyzed amides) in the mother liquor.

Table 1: Solubility Profile (Thermodynamic Estimates)

| Solvent | Solubility at 25°C | Solubility at Reflux | Suitability |

| Water | Insoluble | Sparingly Soluble | Anti-Solvent |

| Ethanol (Abs) | Moderate | High | Primary Solvent |

| Toluene | High | Very High | Alternative (Anhydrous needs) |

| Ethyl Acetate | High | High | Good for extraction, poor for crystallization yield |

Experimental Protocol

Phase 1: Dissolution and Hot Filtration

Objective: Maximize saturation while removing insoluble mechanical impurities and color bodies.

-

Preparation: Charge 10.0 g of crude 2-Amino-5-bromo-3-chlorobenzonitrile into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add 60 mL of Ethanol (95%) .

-

Heating: Heat the mixture to reflux (

) with moderate stirring.-

Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 10 mL/g solvent ratio.

-

-

Decolorization (Optional but Recommended): If the solution is dark orange/brown, carefully add 0.5 g of Activated Carbon (e.g., Darco G-60) through the condenser top. Reflux for an additional 10 minutes.

-

Hot Filtration: While maintaining the solution near boiling, filter through a pre-heated Büchner funnel (or a fluted filter paper in a hot glass funnel) to remove carbon/insolubles.

-

Critical Step: Pre-wet the filter paper with hot ethanol to prevent premature crystallization clogging the pores.

-

Phase 2: Controlled Crystallization

Objective: Induce nucleation of the target crystal lattice while rejecting impurities.

-

Re-heating: Transfer the filtrate back to a clean flask. Re-heat to reflux to dissolve any nuclei formed during filtration.

-

Anti-Solvent Addition: Slowly add warm Deionized Water (50-60°C) dropwise via an addition funnel until a persistent turbidity (cloud point) is observed.

-

Typical Ratio: The final solvent composition usually approaches Ethanol:Water 3:1 to 2:1.

-

-

Clearing: Add just enough hot Ethanol (1-2 mL) to clear the turbidity.

-

Seeding: Remove heat. Allow the solution to cool to

. Add a few seed crystals of pure 2-Amino-5-bromo-3-chlorobenzonitrile (if available) to prevent "oiling out." -

Cooling Ramp:

-

Ambient cool to